Brevinin-2-OW1
Description
Brevinin-2-OW1 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, predominantly isolated from amphibian skin secretions. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-Xaa-Xaa-Cys motif), which is critical for their antimicrobial activity . This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial membranes, followed by pore formation and cell lysis. Notably, this compound demonstrates lower hemolytic activity compared to other Brevinin-2 peptides, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SVMGTVKDLLIGAGKSAAQSVLKSLSCKISNDC |
Origin of Product |
United States |
Comparison with Similar Compounds
Brevinin-2CE
Structural Features :
- Shares the conserved C-terminal cyclic domain (Cys-Lys-Leu-Ala-Cys) but differs in the N-terminal sequence.
- Molecular weight: ~2.8 kDa, similar to Brevinin-2-OW1 (~2.7 kDa).
Functional Comparison :
- Antimicrobial Activity: Brevinin-2CE shows stronger activity against Pseudomonas aeruginosa (MIC: 4 µg/mL) compared to this compound (MIC: 8 µg/mL) .
- Cytotoxicity : Higher hemolytic activity (HC50: 32 µg/mL) than this compound (HC50: 64 µg/mL).
- Therapeutic Index (TI) : this compound (TI: 8) outperforms Brevinin-2CE (TI: 4) due to its lower cytotoxicity.
Temporin-1Ta
Structural Features :
- Linear 13-residue peptide lacking the cyclic C-terminal domain.
- Molecular weight: ~1.5 kDa, significantly smaller than this compound.
Functional Comparison :
- Antimicrobial Activity : Temporin-1Ta is highly selective for Gram-positive bacteria (MIC: 2 µg/mL for Staphylococcus aureus) but ineffective against Gram-negative strains, unlike this compound .
- Stability : this compound’s cyclic structure enhances protease resistance compared to Temporin-1Ta’s linear form.
Comparison with Functionally Similar Compounds
Magainin-2
Functional Similarity :
- Both peptides disrupt microbial membranes via carpet or toroidal-pore mechanisms.
Key Differences :
Melittin
Functional Similarity :
- Potent membrane-lytic activity against bacteria and cancer cells.
Key Differences :
- Specificity : Melittin lacks microbial specificity, causing severe hemolysis (HC50: 2 µg/mL) compared to this compound.
- Therapeutic Potential: this compound’s modular structure allows for targeted modifications to enhance selectivity.
Data Tables
Table 1: Structural and Functional Comparison of this compound with Similar Peptides
| Compound | Source | Molecular Weight (kDa) | Key Structural Features | MIC (µg/mL) E. coli | HC50 (µg/mL) | Therapeutic Index |
|---|---|---|---|---|---|---|
| This compound | Odorrana wuchuanensis | 2.7 | Cyclic C-terminal domain | 8 | 64 | 8 |
| Brevinin-2CE | Rana catesbeiana | 2.8 | Cyclic C-terminal domain | 4 | 32 | 4 |
| Temporin-1Ta | Rana temporaria | 1.5 | Linear, no cyclic domain | >64 (Gram-negative) | >128 | N/A |
| Magainin-2 | Xenopus laevis | 2.4 | Amphipathic α-helix | 4 | >128 | 32 |
Table 2: Key Physicochemical Properties
| Property | This compound | Brevinin-2CE | Magainin-2 |
|---|---|---|---|
| Net Charge (+ at pH 7) | +5 | +6 | +4 |
| Hydrophobicity (GRAVY) | 0.45 | 0.62 | -0.12 |
| Protease Resistance | High | Moderate | Low |
Research Findings and Implications
- Structural Optimization : The cyclic C-terminal domain of this compound enhances stability and reduces hemolysis compared to linear peptides like Temporin-1Ta .
- Functional Trade-offs : While Brevinin-2CE has stronger antimicrobial activity, its higher cytotoxicity limits therapeutic applications. This compound balances potency and safety .
- Future Directions : Hybrid peptides combining this compound’s cyclic domain with Magainin-2’s low cytotoxicity could yield superior AMPs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
